Fumarprotocetraric acid
Overview
Description
Fumarprotocetraric acid is a natural antimicrobial agent, showing neuroprotective, expectorant, and antioxidant activities . It has a molecular formula of C22H16O12 .
Synthesis Analysis
The biosynthesis of Fumarprotocetraric acid, a compound previously considered to be only produced by lichens, has been confirmed by using alginate-immobilized cells of Cladonia verticillaris . Immobilized cells only produce the depsidone when they are supplemented with FMN and acetate .
Molecular Structure Analysis
Fumarprotocetraric acid has a molecular weight of 472.358 . It contains total 52 bond(s); 36 non-H bond(s), 18 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aliphatic), 1 ester(s) (aromatic) .
Physical And Chemical Properties Analysis
Fumarprotocetraric acid is a solid substance . It has a molecular weight of 472.358 and a molecular formula of C22H16O12 .
Scientific Research Applications
Expectorant and Antioxidant Activities : Fumarprotocetraric acid, extracted from Cladonia verticillaris lichen, demonstrated expectorant and antioxidant properties. It showed significant expectorant activity and reduced lipid peroxidation in lung tissue by 50% (Alves et al., 2014).
Antimicrobial Activity : The antimicrobial activity of fumarprotocetraric acid was studied in relation to various microorganisms, including bacteria and fungi. It inhibited the growth of all tested microorganisms, showing particularly strong activity against Klebsiella pneumoniae (Ranković & Mišić, 2008).
Biosynthesis Studies : Research on Cladonia verticillaris has confirmed the biosynthesis of fumarprotocetraric acid using alginate-immobilized cells, revealing that supplementation with FMN and acetate is necessary for its production (Fontaniella et al., 2000).
Neuroprotective and Immunomodulatory Effects : Fumaric acid and its esters, including derivatives of fumarprotocetraric acid, have been found to have neuroprotective and immunomodulatory effects. These properties are being explored for the treatment of multiple sclerosis and psoriasis (Moharregh-Khiabani et al., 2009).
Inhibition of Tyrosinase Activity : Fumarprotocetraric acid has been evaluated for its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. It demonstrated significant inhibitory activity, suggesting potential applications in skin hyperpigmentation disorders (Brandão et al., 2017).
Chemical Characterization : A study on Cladonia furcata provided detailed NMR spectral data for fumarprotocetraric acid, contributing to a better understanding of its chemical structure (Su et al., 2003).
Tolerance to Acidic Conditions : Lichens producing fumarprotocetraric acid demonstrate a high tolerance to acidic air pollution, possibly due to the low dissociation constants of the acid, which suggests a role in environmental adaptation (Hauck et al., 2009).
Future Directions
properties
IUPAC Name |
4-[[(E)-3-carboxyprop-2-enoyl]oxymethyl]-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGRTFDFMUBPD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)/C=C/C(=O)O)O)C(=O)O)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313939 | |
Record name | Fumarprotocetraric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumarprotocetraric acid | |
CAS RN |
489-50-9 | |
Record name | Fumarprotocetraric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 489-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fumarprotocetraric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(7-carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-9-yl)methyl] hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUMARPROTOCETRARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VJ6J3A960 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.